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Introduction
The pyrazolopyridine scaffold represents a critical class of heterocyclic compounds in medicinal

chemistry and drug discovery. As purine isosteres, these molecules can interact with a wide

array of biological targets, often serving as core structures for developing novel therapeutic

agents.[1][2] The fusion of a pyrazole ring with a pyridine ring gives rise to several isomers,

each with unique electronic and steric properties.[2] Among these, the pyrazolo[3,4-c]pyridine

framework is of significant interest. This guide provides an in-depth technical examination of a

specific derivative, 1H-Pyrazolo[3,4-c]pyridin-5-amine, focusing on its chemical structure, the

systematic principles of its IUPAC numbering, and its broader scientific context.

Section 1: The Pyrazolo[3,4-c]pyridine Scaffold:
Structure and IUPAC Numbering
Understanding the structure of 1H-Pyrazolo[3,4-c]pyridin-5-amine begins with a firm grasp of

the nomenclature and numbering of its parent fused heterocyclic system. The name itself

provides the necessary information to deconstruct the molecule according to the rules

established by the International Union of Pure and Applied Chemistry (IUPAC).
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Principles of Fused Heterocyclic Nomenclature
The naming of fused ring systems follows a specific set of principles designed to generate a

unique and unambiguous name for any given structure.[3][4] The key steps involve:

Identifying the Component Rings: The system is mentally dissected into its constituent

heterocyclic rings. In this case, a pyrazole ring and a pyridine ring.

Determining the Base Component: One ring is chosen as the "base component," which

forms the suffix of the name. According to IUPAC rules, preference is given to the nitrogen-

containing component.[4] When both rings contain nitrogen, the larger ring is typically

chosen as the base.[5] Therefore, the six-membered pyridine ring is the base component.

Naming the Attached Component: The other ring, pyrazole, is named as a prefix, with its

ending changed from "-e" to "-o" (i.e., "pyrazolo").[6]

Indicating the Fusion Positions: The bond where the two rings are fused is specified. The

peripheral sides of the base component (pyridine) are lettered sequentially (a, b, c, etc.),

starting from the bond following the atom numbered '1'.[7] The atoms of the attached

component (pyrazole) are numbered, and the fusion is indicated by the numbers of the

atoms in the pyrazole ring that are shared with the pyridine ring.[5][7] For Pyrazolo[3,4-

c]pyridine, this means the fusion occurs between atoms 3 and 4 of the pyrazole ring and the

'c' face of the pyridine ring.

Numbering the Fused System
Once the fused scaffold is established, the entire bicyclic system is numbered as a single

entity. The numbering convention aims to give the heteroatoms the lowest possible locants.

The numbering begins from an atom adjacent to a bridgehead position and proceeds around

the ring system. For Pyrazolo[3,4-c]pyridine, the numbering is as follows:

Caption: IUPAC numbering of the core Pyrazolo[3,4-c]pyridine scaffold.

Section 2: The Target Compound: 1H-Pyrazolo[3,4-
c]pyridin-5-amine
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With the core scaffold understood, we can now examine the specific features of the title

compound.

Tautomerism and the "1H" Designation
The "1H" prefix specifies the location of a hydrogen atom on one of the nitrogen atoms in the

pyrazole ring. Pyrazoles can exist in different tautomeric forms, and this designation clarifies

that the hydrogen is attached to the nitrogen at position 1 (N1).[8] The alternative would be a

2H-tautomer. For many pyrazolopyridine derivatives, the 1H-tautomer is the predominant form

in solution.[8]

Final Structure and Key Properties
The "-5-amine" suffix indicates that a primary amine (-NH₂) group is substituted at position 5 of

the fused ring system. Combining these elements yields the final structure.

Caption: Chemical structure of 1H-Pyrazolo[3,4-c]pyridin-5-amine.

Property Value Source

IUPAC Name
1H-pyrazolo[3,4-c]pyridin-5-

amine
[9]

CAS Number 1049672-75-4 [9]

Molecular Formula C₆H₆N₄ [9]

Molecular Weight 134.14 g/mol [9]

SMILES NC1=NC=C2NN=CC2=C1 [9]

InChIKey
PWZLBDOEHAFAKW-

UHFFFAOYSA-N
[9]

Section 3: Synthesis and Characterization
The synthesis of pyrazolopyridine derivatives is a well-established area of organic chemistry,

often involving the construction of one ring onto a pre-existing partner ring.[2]
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General Synthetic Strategies
A common and effective method for synthesizing the pyrazolo[3,4-c]pyridine core involves

multi-component reactions.[10][11] For instance, a synthesis could start from a substituted 2-

amino-4-picoline, which undergoes ring-closure to form the pyrazole ring.[1] Subsequent

chemical modifications can then be used to introduce the desired amine functionality at the C5

position.[1] The causality behind this choice is the ready availability of diverse starting

materials, allowing for the creation of a library of analogues for structure-activity relationship

(SAR) studies.

Starting Materials
(e.g., Substituted Picolines,

Aminopyrazoles)

Ring Formation / Cyclization
(Formation of the fused

Pyrazolo[3,4-c]pyridine core)

Functional Group
Interconversion

(Introduction of Amine at C5)

Purification
(e.g., Chromatography, Recrystallization)

Structural Characterization
(NMR, MS, IR)

Final Compound:
1H-Pyrazolo[3,4-c]pyridin-5-amine
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Click to download full resolution via product page

Caption: Generalized workflow for the synthesis and validation of the target compound.

Structural Elucidation: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed. This

process forms a self-validating system where experimental data must align perfectly with the

proposed structure.

Experimental Protocol: NMR Spectroscopy for Structural Confirmation

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it

can help in observing exchangeable protons like those on N-H groups.

¹H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals would include:

Distinct signals in the aromatic region for the protons on the pyridine and pyrazole rings.

A broad singlet corresponding to the two protons of the C5-NH₂ group.

A broad singlet at a higher chemical shift corresponding to the N1-H proton of the pyrazole

ring.

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum (often proton-decoupled). This will

show distinct signals for each unique carbon atom in the molecule. The carbon atom

attached to the amine group (C5) would appear at a characteristic chemical shift.

2D NMR (HMBC/HSQC): For unambiguous assignment, 2D NMR experiments are crucial.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and

carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and

carbons that are 2-3 bonds away, which is essential for confirming the connectivity of the

fused ring system.[12]
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Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Compare the

observed chemical shifts and coupling constants with known data for similar pyrazolopyridine

structures.[1][8]

Spectroscopic Data (Expected)

¹H NMR
Signals for aromatic C-H, pyrazole N-H, and

amine N-H₂ protons.

¹³C NMR
Signals for all 6 unique carbon atoms in the

scaffold.

IR Spectroscopy

Characteristic N-H stretching bands (for both

amine and pyrazole N-H) around 3100-3500

cm⁻¹.

Mass Spectrometry (MS)
A molecular ion peak [M+H]⁺ corresponding to

the calculated molecular weight (135.14 m/z).

Section 4: Significance in Drug Development
Pyrazolopyridine derivatives are of high interest to medicinal chemists due to their diverse

biological activities.[13] Their structural similarity to endogenous purines allows them to

function as competitive inhibitors for enzymes that process purine substrates, such as kinases.

The pyrazolo[3,4-c]pyridine scaffold, in particular, has been investigated for its potential in

developing:

Antiproliferative Agents: Many derivatives show potent cytotoxic activity against various

cancer cell lines.[1]

Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal

properties.[14][15]

Enzyme Inhibitors: They have been explored as inhibitors for targets like

phosphodiesterases and cyclin-dependent kinases (CDKs).[8]
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The amine group at the C5 position provides a key handle for hydrogen bonding interactions

within a target's active site and serves as a synthetic vector for further chemical modification to

optimize potency, selectivity, and pharmacokinetic properties.

Conclusion
1H-Pyrazolo[3,4-c]pyridin-5-amine is a precisely defined chemical entity whose structure and

nomenclature are governed by systematic IUPAC rules. The designation specifies the fusion of

a pyrazole and pyridine ring, the position of the amine substituent, and the tautomeric form of

the pyrazole ring. Its synthesis is achievable through established organic chemistry methods,

and its structure is unequivocally confirmed using a suite of modern spectroscopic techniques.

As a member of the pharmacologically significant pyrazolopyridine family, this compound and

its analogues represent a promising scaffold for the continued development of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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